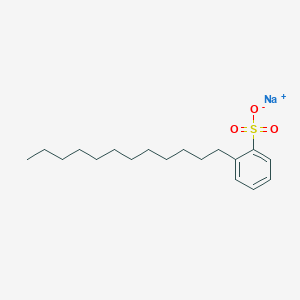
Sodium o-dodecylbenzenesulfonate
Overview
Description
Sodium o-dodecylbenzenesulfonate is an organic compound that belongs to the class of anionic surfactants. It is commonly used in various cleaning and detergent formulations due to its excellent wetting, dispersion, and decontamination properties. The compound has the chemical formula C₁₈H₂₉NaO₃S and a molecular weight of 348.48 g/mol . It is typically found as a white or yellowish powder or flake solid that is easily soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium o-dodecylbenzenesulfonate involves several key steps: alkylation, sulfonation, and neutralization. Initially, benzene reacts with dodecolefin to form dodecyl benzene through an alkylation process . This dodecyl benzene is then subjected to sulfonation using sulfur trioxide (SO₃) to produce dodecyl benzene sulfonic acid . Finally, the sulfonic acid is neutralized with sodium hydroxide (NaOH) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of sulfur trioxide for sulfonation due to its high reactivity and efficiency . The process requires strict control of reaction conditions to ensure product quality and performance. The sulfonation reaction is exothermic and occurs almost instantaneously, necessitating careful management of temperature and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Sodium o-dodecylbenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids or sulfonates, while reduction may yield hydrocarbons or alcohols .
Scientific Research Applications
Sodium o-dodecylbenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium o-dodecylbenzenesulfonate involves its ability to reduce surface tension and disrupt cell membranes. The compound has a hydrophobic alkyl chain and a hydrophilic sulfonate group, allowing it to interact with both water and oil phases . This amphiphilic nature enables it to form micelles, which encapsulate and solubilize hydrophobic substances, facilitating their removal . Additionally, the compound can disrupt bacterial cell membranes, leading to cell lysis and antibacterial effects .
Comparison with Similar Compounds
Sodium o-dodecylbenzenesulfonate is often compared with other anionic surfactants such as sodium lauryl sulfate (SLS) and sodium laureth sulfate (SLES) . While all these compounds share similar surfactant properties, this compound is unique in its ability to form stable emulsions and its superior decontamination and antibacterial properties . Other similar compounds include:
Sodium lauryl sulfate (SLS): Commonly used in personal care products for its foaming properties.
Sodium laureth sulfate (SLES): Known for its mildness and used in shampoos and body washes.
Properties
CAS No. |
15163-46-9 |
|---|---|
Molecular Formula |
C18H30NaO3S |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
sodium;2-dodecylbenzenesulfonate |
InChI |
InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21); |
InChI Key |
YFDKVXNMRLLVSL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.[Na] |
Key on ui other cas no. |
25155-30-0 15163-46-9 |
Pictograms |
Corrosive; Irritant |
Related CAS |
27176-87-0 (Parent) |
Synonyms |
deterlon Dobanic acid 83 dodecyl benzene sulfonic acid sodium dodecylbenzenesulfonic acid dodecylbenzenesulfonic acid, potassium salt dodecylbenzenesulfonic acid, sodium salt sodium dodecyl benzene sulfonate sodium dodecylbenzenesulfonate sodium laurylbenzenesulfonate sulfanol sulfanol NP 1 sulfonol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















